molecular formula C14H15ClN2 B14120841 2-Chloro-N-mesityl-3-aminopyridine

2-Chloro-N-mesityl-3-aminopyridine

Cat. No.: B14120841
M. Wt: 246.73 g/mol
InChI Key: OVLDHUTZQXIZNC-UHFFFAOYSA-N
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Description

2-Chloro-N-mesityl-3-aminopyridine is a chemical compound with the molecular formula C14H15ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a mesityl group (2,4,6-trimethylphenyl) at the nitrogen atom, and an amino group at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-mesityl-3-aminopyridine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials, high selectivity reactions, and optimized conditions to ensure high yield and purity. The industrial methods focus on minimizing by-products and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-mesityl-3-aminopyridine is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This structural feature can enhance its selectivity and potency in various applications .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3

InChI Key

OVLDHUTZQXIZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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